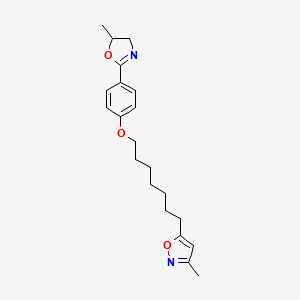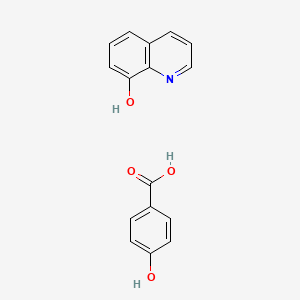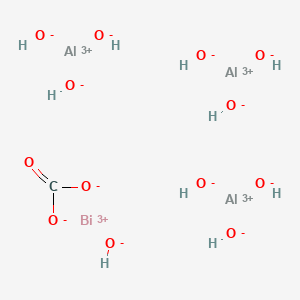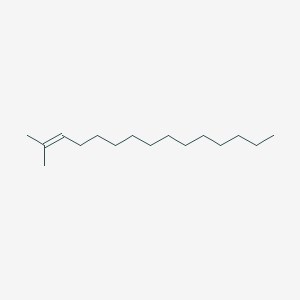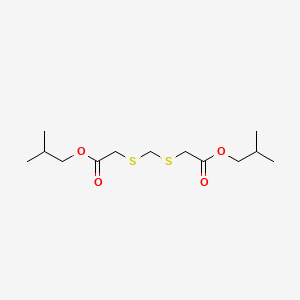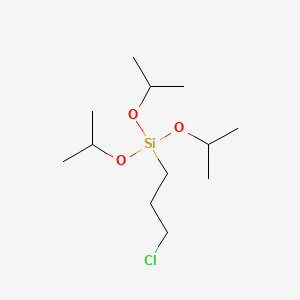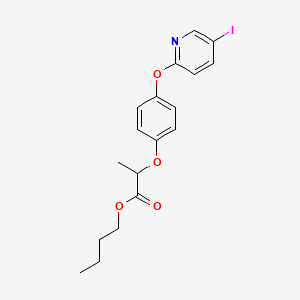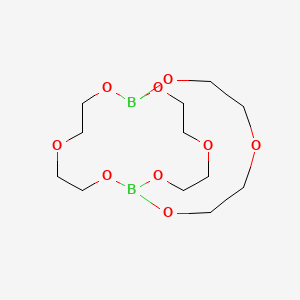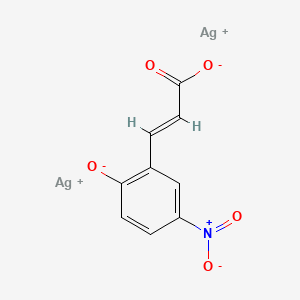
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is a chemical compound with the molecular formula C9H5Ag2NO5 and a molecular weight of 422.8761 g/mol . This compound is known for its unique structure, which includes two silver ions coordinated to a 3-(5-nitro-2-oxidophenyl)acrylate ligand. The presence of silver ions imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate typically involves the reaction of silver nitrate with 3-(5-nitro-2-oxidophenyl)acrylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group in the compound can be further oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The silver ions can be replaced by other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often involve the use of other metal salts in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-(5-amino-2-oxidophenyl)acrylate.
Substitution: Formation of metal-exchanged derivatives.
Scientific Research Applications
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Potential use in the development of antimicrobial agents and wound dressings.
Industry: Utilized in the production of conductive materials and coatings.
Mechanism of Action
The mechanism of action of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is primarily attributed to the presence of silver ions, which can interact with various biological molecules. Silver ions are known to bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. This property is particularly useful in antimicrobial applications, where the compound can effectively inhibit the growth of bacteria and other microorganisms .
Comparison with Similar Compounds
Similar Compounds
Silver nitrate (AgNO3): A widely used silver compound with strong antimicrobial properties.
Silver sulfadiazine (C10H9AgN4O2S): Commonly used in burn treatments for its antimicrobial effects.
Silver acetate (C2H3AgO2): Used in various chemical reactions and as a precursor for other silver compounds.
Uniqueness
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is unique due to its specific ligand structure, which imparts distinct chemical properties compared to other silver compounds. The presence of the 3-(5-nitro-2-oxidophenyl)acrylate ligand allows for specific interactions and reactions that are not observed with simpler silver compounds .
Properties
CAS No. |
94030-91-8 |
|---|---|
Molecular Formula |
C9H5Ag2NO5 |
Molecular Weight |
422.88 g/mol |
IUPAC Name |
disilver;(E)-3-(5-nitro-2-oxidophenyl)prop-2-enoate |
InChI |
InChI=1S/C9H7NO5.2Ag/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13;;/h1-5,11H,(H,12,13);;/q;2*+1/p-2/b4-1+;; |
InChI Key |
INKZJAVPAMTCIA-HFPMQDOPSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)[O-])[O-].[Ag+].[Ag+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)[O-])[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
